BenchChemオンラインストアへようこそ!

DG-041

Cardiovascular Pharmacology Antiplatelet Therapy Thrombosis

DG-041 is a high-affinity, selective EP3 receptor antagonist that inhibits platelet aggregation while uniquely preserving normal bleeding time—unlike P2Y12 antagonists or aspirin. It functions additively with clopidogrel and aspirin without exacerbating bleeding risk, enabling precise dissection of thrombotic from hemostatic pathways. In preclinical models, DG-041 promotes beta-cell proliferation and reduces skeletal muscle triglycerides, supporting metabolic research applications. A Phase II clinical compound, it is ideal for atherothrombosis, inflammation, and diabetes studies. Choose DG-041 for its differentiated safety profile and multi-target research utility. B2B bulk pricing available.

Molecular Formula C23H15Cl4FN2O3S2
Molecular Weight 592.3 g/mol
CAS No. 1030374-84-5
Cat. No. B7949308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG-041
CAS1030374-84-5
Molecular FormulaC23H15Cl4FN2O3S2
Molecular Weight592.3 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)/b5-3+
InChIKeyBFBTVZNKWXWKNZ-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DG-041 (CAS 1030374-84-5): A Selective EP3 Antagonist for Antiplatelet and Metabolic Research


DG-041 (CAS 1030374-84-5) is a high-affinity, selective antagonist of the prostaglandin E2 receptor subtype EP3. It is most frequently researched for its antiplatelet and antithrombotic effects without prolonging bleeding time, and for its emerging role in modulating metabolic and pancreatic beta-cell function [1]. DG-041 has progressed to Phase II clinical evaluation in cardiovascular indications, establishing it as a well-characterized chemical probe and a development-stage compound [2].

Why DG-041 Cannot Be Replaced by Standard Antiplatelet Agents: Mechanism-Specific Safety Profile


DG-041 is not interchangeable with common antiplatelet comparators like clopidogrel (a P2Y12 antagonist) or aspirin (a COX-1 inhibitor). Unlike P2Y12 antagonists, which block a central pathway in platelet activation and consequently impair hemostasis, DG-041 selectively targets the EP3 receptor, a pathway amplified in inflamed atherosclerotic plaques. This mechanism-specific blockade allows DG-041 to inhibit platelet aggregation while preserving normal bleeding time, a critical differentiation that generic substitution with a standard antiplatelet agent cannot replicate [1]. This safety feature is further highlighted by its ability to function additively with clopidogrel and aspirin without exacerbating bleeding risk, an attribute that defines its unique therapeutic window [2].

Quantitative Differentiation of DG-041: Evidence-Based Reasons to Choose This Compound


DG-041 Preserves Hemostasis While Inhibiting Platelet Aggregation: A Differentiating Safety Profile vs. Clopidogrel

A head-to-head in vivo comparison demonstrates that DG-041 inhibits platelet aggregation without prolonging bleeding time, in stark contrast to the standard P2Y12 antagonist clopidogrel. In rats, DG-041 did not affect bleeding time, whereas the minimally effective antiplatelet dose of clopidogrel caused a significant prolongation of bleeding [1]. This safety advantage was confirmed in human volunteers: DG-041 (200 mg BID) alone did not increase bleeding time and did not further prolong the bleeding time observed with clopidogrel or clopidogrel plus aspirin [2].

Cardiovascular Pharmacology Antiplatelet Therapy Thrombosis Bleeding Risk

DG-041 Demonstrates High Selectivity for EP3 Over Other Prostanoid Receptors

DG-041 is a highly selective EP3 antagonist, displaying a potency window of >100-fold over the next most sensitive receptor. In radioligand displacement assays, the IC50 for the EP3 receptor is 4.6 nM, compared to IC50 values of 131 nM for DP1, 486 nM for EP1, and 742 nM for TP receptors [1]. A separate analysis noted >1,000-fold selectivity for EP3 over other PGE2 receptor subtypes and inactivity against a wide panel of other GPCRs [2].

Receptor Pharmacology Selectivity Profiling Chemical Biology Assay Development

DG-041 Remains Efficacious in the Presence of P2Y12 Blockade and Aspirin

A key functional differentiation is that DG-041 maintains its anti-aggregatory effect even when platelets are co-treated with a P2Y12 antagonist (clopidogrel or cangrelor) and aspirin. In vitro, PGE2 can resensitize platelets to aggregation despite P2Y12 blockade, an effect that DG-041 potently inhibits [1]. Ex vivo studies in human volunteers demonstrated that the combination of DG-041 and clopidogrel provided significantly greater inhibition of platelet function than either agent alone [2].

Combination Therapy Platelet Function Antithrombotic Synergy Translational Pharmacology

DG-041 Enhances Beta-Cell Mass and Proliferation in a Type 2 Diabetes Model

In a mouse model of type 2 diabetes, treatment with DG-041 led to a significant increase in beta-cell mass and proliferation compared to vehicle control. The beta-cell mass in DG-041-treated mice was 2.8 ± 1.5 mg, compared to 1.0 ± 0.7 mg in vehicle-treated mice [1]. Beta-cell proliferation, as measured by Ki67-positive cells, was 2.2 ± 0.6% in DG-041-treated mice versus 1.6 ± 0.3% in controls [1].

Metabolic Disease Diabetes Beta-Cell Biology EP3 Antagonism

DG-041 Suppresses Skeletal Muscle Triglyceride Accumulation in Diet-Induced Obesity

In a diet-induced obesity model in mice, a 7-day treatment with DG-041 resulted in a reduction of skeletal muscle triglyceride content, although it had minimal effect on overall body composition or glycemic control [1]. This effect suggests a specific role for EP3 signaling in ectopic lipid deposition in muscle, a key factor in insulin resistance.

Metabolic Disease Obesity Lipid Metabolism EP3 Antagonism

DG-041 Procurement Scenarios: Applications Aligned with Verified Evidence


Cardiovascular Research: Dissecting EP3-Mediated Platelet Activation

Use DG-041 as a highly selective chemical probe to inhibit the EP3 receptor and study its specific contribution to platelet aggregation, thrombus formation, and atherothrombosis, particularly in the context of inflammation. The compound's ability to preserve bleeding time, as shown in direct comparison to clopidogrel [4], makes it ideal for experiments requiring dissection of thrombotic pathways from hemostatic pathways.

Combination Antiplatelet Therapy Studies

Employ DG-041 to investigate the therapeutic potential of adjunctive EP3 blockade alongside standard antiplatelet agents. Its demonstrated efficacy in inhibiting PGE2-facilitated platelet aggregation even in the presence of P2Y12 antagonists and aspirin [4] supports its use in studies aimed at overcoming limitations of current antiplatelet regimens, such as high on-treatment platelet reactivity.

Metabolic Disease Research: Beta-Cell Preservation and Function

Utilize DG-041 as a tool compound to explore the role of EP3 receptor signaling in pancreatic beta-cell biology. Evidence of increased beta-cell mass and proliferation in a diabetic mouse model [4] supports its application in studies focused on beta-cell regeneration, survival, and the development of novel therapeutics for type 2 diabetes.

Metabolic Research: Investigating EP3 in Ectopic Lipid Accumulation

Apply DG-041 in preclinical models of obesity and insulin resistance to examine the EP3 receptor's role in regulating lipid deposition in skeletal muscle. Its observed effect on reducing muscle triglyceride content [4] positions it as a targeted tool for studying the mechanisms linking inflammation, prostaglandin signaling, and metabolic dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DG-041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.